Molidustat sodium salt (BAY 85-3934 sodium) is a highly potent, orally bioavailable inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH), utilized primarily in the research and development of therapeutics for chronic kidney disease (CKD)-associated anemia [1]. From a material selection and procurement perspective, the sodium salt form is specifically engineered to overcome the severe aqueous solubility limitations inherent to the molidustat free base. By stabilizing the compound as a sodium salt, manufacturers achieve a formulation-ready active pharmaceutical ingredient (API) that supports stable aqueous dissolution, predictable pharmacokinetics, and reproducible dosing in both in vitro high-throughput screens and in vivo mammalian models [1].
Substituting molidustat sodium salt with its free base equivalent or other HIF-PH inhibitors (such as roxadustat or daprodustat) introduces critical failures in formulation and pharmacokinetic reproducibility. The free base of molidustat exhibits extremely poor aqueous solubility (<1 mg/L from crystalline material to 143 mg/L in standard assays), which causes oral bioavailability to plummet to as low as 9% when administered as a standard suspension [1]. Attempting to substitute molidustat with other clinical-stage HIF-PH inhibitors also disrupts study design; for example, roxadustat requires a three-times-weekly dosing schedule due to its specific half-life and receptor kinetics, whereas molidustat and daprodustat are characterized by once-daily pharmacokinetic profiles [2]. Consequently, for protocols requiring daily oral aqueous dosing or high-concentration liquid formulations, the sodium salt of molidustat cannot be functionally replaced by the free base or alternative class members.
The primary procurement justification for the sodium salt over the free base is its drastically improved solubility profile. Quantitative analysis demonstrates that molidustat sodium salt achieves an aqueous solubility of 28 g/L, compared to merely 143 mg/L for the parent free base compound [1]. This ~195-fold increase allows for the preparation of high-concentration aqueous solutions without the need for harsh organic co-solvents or complex lipid-based delivery systems.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 28 g/L (Molidustat Sodium Salt) |
| Comparator Or Baseline | 143 mg/L (Molidustat Free Base) |
| Quantified Difference | ~195-fold increase in aqueous solubility |
| Conditions | Standard aqueous dissolution assay |
Procuring the sodium salt eliminates the need for complex solubilization workflows, enabling direct formulation into stable aqueous oral suspensions and intravenous solutions.
Due to the solubility constraints of the free base, its oral bioavailability drops to approximately 9% when administered as a methyl-hydroxyethyl cellulose suspension. In contrast, utilizing the highly soluble sodium salt form (or optimized immediate-release formulations derived from it) restores and enhances systemic exposure, achieving an absolute oral bioavailability of 38% to 59% in mammalian models [1].
| Evidence Dimension | Oral Bioavailability |
| Target Compound Data | 38% - 59% (Sodium salt / optimized formulation) |
| Comparator Or Baseline | 9% (Free base in suspension) |
| Quantified Difference | >4-fold improvement in systemic exposure |
| Conditions | In vivo oral administration (suspension/tablet formulations) |
Higher bioavailability ensures reproducible in vivo dosing, reducing the required API volume per animal cohort and minimizing pharmacokinetic variability.
When evaluated against other clinical-stage HIF-PH inhibitors, molidustat demonstrates a highly competitive target affinity. In comparative biochemical assays, molidustat achieved an IC50 of 7 nM, demonstrating greater potency than roxadustat (IC50 = 27 nM), vadadustat (IC50 = 29 nM), and daprodustat (IC50 = 67 nM) [1]. This allows researchers to achieve complete enzyme inhibition at lower molar concentrations.
| Evidence Dimension | HIF-PH Inhibition (IC50) |
| Target Compound Data | 7 nM (Molidustat) |
| Comparator Or Baseline | 27 nM (Roxadustat) / 67 nM (Daprodustat) |
| Quantified Difference | ~3.8-fold to 9.5-fold lower IC50 than clinical benchmarks |
| Conditions | In vitro biochemical HIF-PH inhibition assay |
Selecting molidustat allows for lower dosing concentrations in comparative pharmacology assays, reducing the risk of off-target effects associated with high-micromolar drug exposures.
Because molidustat sodium salt features a 28 g/L aqueous solubility, it is the exact material required for formulating stable, high-concentration oral suspensions. It is the active pharmaceutical ingredient utilized in approved veterinary oral suspensions (e.g., for feline CKD-associated anemia) and is the preferred form for researchers developing liquid dosage forms without relying on heavy organic solvents [1].
In chronic disease models, such as subtotal nephrectomy in rats, continuous dosing is often achieved via drinking water. The sodium salt form is strictly required for this application, as it can be dissolved directly into pH-adjusted saline or water (e.g., 80 ppm concentrations) to provide consistent, stress-free daily dosing, which is impossible with the poorly soluble free base [2].
For cellular assays measuring HIF-1α stabilization or EPO mRNA induction, the sodium salt allows for the creation of concentrated aqueous stock solutions. This minimizes the final concentration of DMSO required in the cell culture media, thereby preventing solvent-induced cytotoxicity and ensuring that the observed transcriptional responses are solely driven by the compound's 7 nM target potency [1].